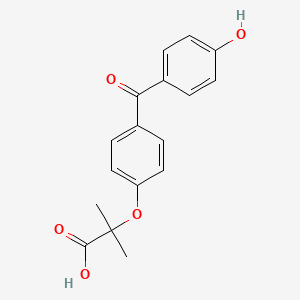
4-Hydroxy Fenofibric Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-HydroxyFenofibric Acid is a derivative of fenofibrate, a lipid-lowering agent used to treat hyperlipidemia and hypertriglyceridemia. This compound is known for its role in reducing cholesterol levels and improving lipid profiles in patients with cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-HydroxyFenofibric Acid can be synthesized from Bis(4-hydroxy)benzophenone through a series of chemical reactions. The process involves the use of acetone and chloroform as solvents, with sodium hydroxide acting as a catalyst .
Industrial Production Methods: The industrial production of 4-HydroxyFenofibric Acid typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 4-HydroxyFenofibric Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products: The major products formed from these reactions include various derivatives of 4-HydroxyFenofibric Acid, which can be further utilized in pharmaceutical applications .
Scientific Research Applications
4-HydroxyFenofibric Acid has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of 4-HydroxyFenofibric Acid involves the activation of peroxisome proliferator-activated receptor alpha (PPAR-alpha). This activation leads to the modulation of gene expression involved in lipid metabolism, resulting in decreased levels of triglycerides and low-density lipoprotein cholesterol, and increased levels of high-density lipoprotein cholesterol .
Comparison with Similar Compounds
Fenofibrate: The parent compound of 4-HydroxyFenofibric Acid, used for similar therapeutic purposes.
Gemfibrozil: Another lipid-lowering agent with a similar mechanism of action.
Clofibrate: An older fibrate with similar lipid-lowering effects.
Uniqueness: 4-HydroxyFenofibric Acid is unique due to its enhanced solubility and bioavailability compared to its parent compound, fenofibrate. This makes it a more effective option for patients with lipid disorders .
Properties
Molecular Formula |
C17H16O5 |
|---|---|
Molecular Weight |
300.30 g/mol |
IUPAC Name |
2-[4-(4-hydroxybenzoyl)phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C17H16O5/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,18H,1-2H3,(H,20,21) |
InChI Key |
MZTKIKBXDMDCDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



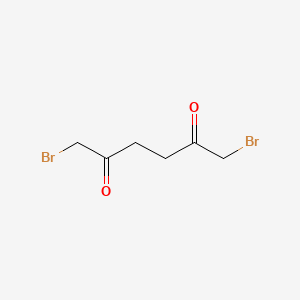
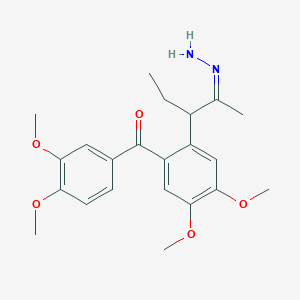

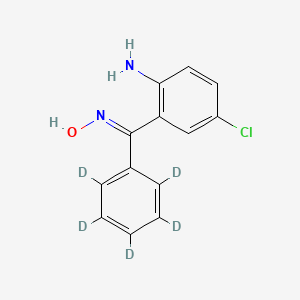
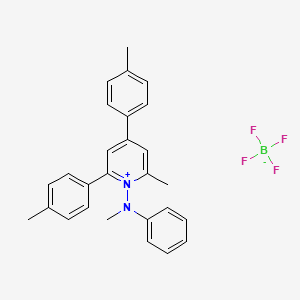
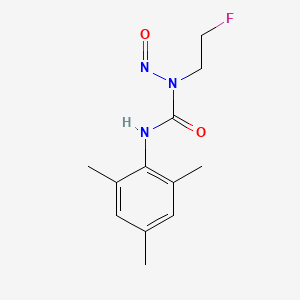
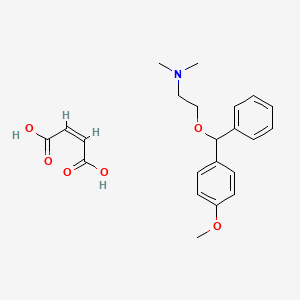
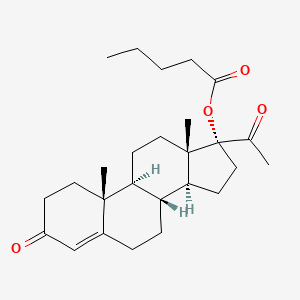
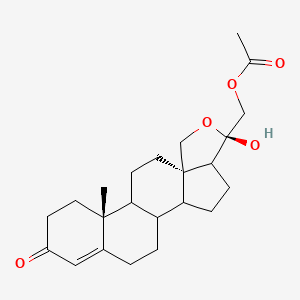
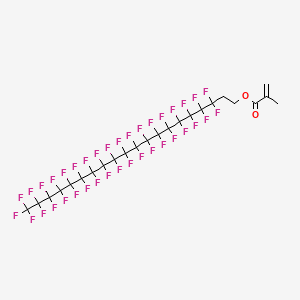
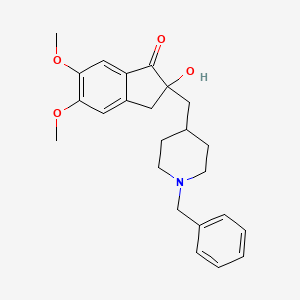
![(1S,3aS,4E,7aR)-7a-methyl-1-[(2S)-6-methylheptan-2-yl]-4-[(2Z)-2-(2-methylidenecyclohexylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-indene](/img/structure/B15289762.png)
![2-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B15289775.png)
